molecular formula C20H20N4Na2O11S3 B12733570 Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate CAS No. 84083-09-0

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12733570
CAS No.: 84083-09-0
M. Wt: 634.6 g/mol
InChI Key: SMFFPJXMOAERFY-UHFFFAOYSA-L
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Description

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with molecular targets through various pathways. The compound’s azo group allows it to form stable complexes with metal ions, which can be utilized in different applications. Its sulfonate groups enhance its solubility and stability in aqueous environments, making it effective in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate
  • Disodium 4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-sulphonate

Uniqueness

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which provide it with distinct chemical properties and applications. Its high solubility, stability, and vibrant color make it particularly valuable in industrial and research settings.

Properties

CAS No.

84083-09-0

Molecular Formula

C20H20N4Na2O11S3

Molecular Weight

634.6 g/mol

IUPAC Name

disodium;3-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C20H22N4O11S3.2Na/c1-12-9-16(17(34-3)11-18(12)36(26,27)8-7-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-5-4-6-15(10-14)37(28,29)30;;/h4-6,9-11,19H,7-8H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

SMFFPJXMOAERFY-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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